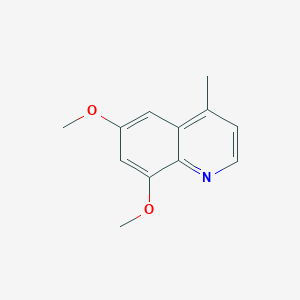

6,8-Dimethoxy-4-methylquinoline

Description

Historical Context and Significance of the Quinoline (B57606) Scaffold

The history of quinoline dates back to 1834 when it was first isolated from coal tar. nih.gov Its structure, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, was later identified, revealing a framework ripe for chemical modification. nih.gov This simple bicyclic heterocycle quickly gained prominence, not only as a versatile building block in organic synthesis but also as a "privileged scaffold" in medicinal chemistry. chemimpex.commdpi.com This term reflects the quinoline core's ability to bind to a wide range of biological targets, leading to the development of numerous therapeutic agents. chemimpex.comtdcommons.org

The significance of the quinoline scaffold is underscored by its presence in a variety of natural products, most notably the anti-malarial alkaloid quinine. researchgate.net This discovery paved the way for the synthesis of a multitude of quinoline-based drugs that have had a profound impact on global health. researchgate.net

Overview of Quinoline Derivatives in Research

The versatility of the quinoline ring has spurred extensive research, leading to the development of a diverse library of derivatives with a broad spectrum of biological activities. tdcommons.orgacs.org These derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, antiviral, and antiprotozoal agents. nih.govacs.org The ability to introduce various functional groups onto the quinoline core allows for the fine-tuning of its pharmacological properties, making it a focal point in drug discovery and development. tdcommons.org

Focus on Substituted Quinolines with Methoxy (B1213986) Groups

Among the various substituted quinolines, those bearing methoxy groups have garnered considerable attention. The presence of methoxy groups can significantly influence the electronic properties and lipophilicity of the quinoline molecule, which in turn can enhance its biological activity and pharmacokinetic profile. nih.gov Methoxy-substituted quinolines have been explored for a range of therapeutic applications, including their potential as antimalarial and anticancer agents. nih.govavantorsciences.com The positions of the methoxy groups on the quinoline ring are crucial in determining their specific biological effects. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

6,8-dimethoxy-4-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8-4-5-13-12-10(8)6-9(14-2)7-11(12)15-3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZXKOXPAULZIGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=C(C2=NC=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659889 | |

| Record name | 6,8-Dimethoxy-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51049-14-0 | |

| Record name | 6,8-Dimethoxy-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,8-Dimethoxy-4-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Research Applications of 6,8 Dimethoxy 4 Methylquinoline in Medicinal Chemistry

Antimicrobial Research and Mechanisms of Action

Quinoline (B57606) derivatives have long been recognized for their antimicrobial potential. Research into compounds structurally related to 6,8-Dimethoxy-4-methylquinoline demonstrates a broad spectrum of activity against various pathogenic bacteria and fungi, highlighting their promise as leads for new antimicrobial drugs.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Studies on 8-methoxy-4-methyl-quinoline derivatives have revealed significant antibacterial properties. These compounds have been screened against a panel of both Gram-positive and Gram-negative bacteria, often showing greater efficacy against Gram-positive strains. nih.govresearchgate.net This difference in activity is frequently attributed to the structural variations in the bacterial cell wall; the outer membrane of Gram-negative bacteria can act as a barrier, preventing the compound from reaching its intracellular target. nih.gov

For instance, derivatives of 8-methoxy-4-methyl-quinoline have shown notable inhibitory action against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. researchgate.net Further structure-activity relationship (SAR) studies indicate that the presence and position of substituents, such as methoxy (B1213986) groups, are crucial for antibacterial potency. researchgate.netacs.org The coupled presence of a methyl group at the C-8 position and an amino group at C-6 has been shown to enhance activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, certain 6-desfluoro-8-methylquinolones exhibit powerful antibacterial action against Gram-positive cocci. nih.gov

The table below summarizes the antibacterial activity of selected 8-methoxy-4-methyl-quinoline derivatives, demonstrating their minimum inhibitory concentration (MIC) against various bacterial strains.

Table 1: In Vitro Antibacterial Activity of 8-Methoxy-4-methyl-quinoline Derivatives

| Compound | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | K. pneumoniae (MIC, µg/mL) |

|---|---|---|---|---|

| Derivative 1 | 3.125 | 6.25 | 6.25 | >50 |

| Derivative 2 | 1.562 | 3.125 | 6.25 | 6.25 |

| Derivative 3 | 6.25 | 12.5 | 25 | 0.781 |

Data sourced from studies on 8-methoxy-4-methyl-quinoline derivatives. researchgate.net

Antifungal Properties

The investigation of quinoline derivatives extends to their effectiveness against fungal pathogens. Research indicates that compounds with structures similar to this compound possess significant antifungal effects. Studies on quinoline thioether derivatives, for example, have demonstrated notable in vitro activity against a range of phytopathogenic fungi. nih.gov One such derivative, 4-(allylthio)-8-fluoro-2,3-dimethylquinoline, showed inhibition rates exceeding 80% against Sclerotinia sclerotiorum and Physalospora piricola at a concentration of 50 µg/mL. nih.gov The antifungal potential of the broader quinazoline (B50416) class, a related heterocycle, has also been documented against plant pathogenic fungi, with some compounds showing potent activity against Gibberella zeae. researchgate.net

The table below presents the antifungal activity of a selected quinoline derivative against various plant pathogenic fungi.

Table 2: In Vitro Antifungal Activity of a Quinoline Thioether Derivative

| Fungal Strain | Inhibition Rate (%) at 50 µg/mL |

|---|---|

| Sclerotinia sclerotiorum | >80% |

| Physalospora piricola | >80% |

| Botrytis cinerea | 65% |

| Fusarium graminearum | 55% |

Data sourced from a study on quinoline thioether derivatives. nih.gov

Proposed Molecular Targets in Pathogen Survival

The antimicrobial action of quinoline derivatives is linked to their ability to interfere with essential life processes in pathogens. For antibacterial agents, a well-established mechanism for the broader quinolone class is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are vital for DNA replication, recombination, and repair, and their inhibition leads to bacterial cell death.

In the context of antifungal activity, recent studies have proposed specific molecular targets. For example, molecular docking studies of antifungal quinoline thioethers suggest that they may act by inhibiting dihydroorotate (B8406146) dehydrogenase (DHODH), an essential enzyme in the pyrimidine (B1678525) biosynthesis pathway of fungi like Sclerotinia sclerotiorum. nih.gov The interaction, such as the formation of a hydrogen bond with key amino acid residues like His89, can block the enzyme's function and arrest fungal growth. nih.gov For anticancer activity, related quinoline compounds have been found to inhibit crucial enzymes like DNA methyltransferases (DNMTs), lysine-specific demethylase 1 (LSD1), and pyruvate (B1213749) kinase M2 (PKM2), which are involved in cancer cell survival and proliferation.

Anticancer Research and Cytotoxicity Profiles

The quinoline nucleus is a key pharmacophore in the design of anticancer agents. Derivatives of dimethoxy-4-methylquinoline have been synthesized and evaluated for their ability to kill cancer cells and halt their proliferation, showing promise as leads for new oncologic therapies.

In Vitro Cytotoxicity against Human Cancer Cell Lines

A critical step in anticancer drug discovery is evaluating a compound's toxicity toward cancer cells. A study on 2-alkylaminosubstituted 5,8-dimethoxy-4-methylquinolines demonstrated their in vitro cytotoxic activity against a panel of four human cancer cell lines: HOP62 (lung), SK-OV-3 (ovarian), HCT15 (colon), and SF295 (CNS). koreascience.kr The results, measured as IC50 values (the concentration required to inhibit cellular growth by 50%), indicate that the cytotoxic efficacy is highly dependent on the specific chemical structure of the derivative. koreascience.kr These compounds were designed as simplified analogues of TAS-103, a known agent targeting both topoisomerase I and II, suggesting a potential mechanism of action related to DNA damage. koreascience.kr

The table below details the cytotoxic activity of representative 5,8-dimethoxy-4-methylquinoline (B181098) derivatives.

Table 3: Cytotoxicity (IC₅₀, µM) of 5,8-Dimethoxy-4-methylquinoline Derivatives against Human Cancer Cell Lines

| Compound | HOP62 (Lung) | SK-OV-3 (Ovarian) | HCT15 (Colon) | SF295 (CNS) |

|---|---|---|---|---|

| Derivative A | 3.9 | 21 | 4.1 | 13 |

| Derivative B | >100 | >100 | >100 | >100 |

| Derivative C | 15 | 18 | 17 | 25 |

Data represents the concentration (µM) required to inhibit cellular growth by 50% after 72 hours of exposure. Sourced from Lee et al. (2000). koreascience.kr

Inhibition of Cancer Cell Proliferation

Beyond initial cytotoxicity, a key characteristic of a potential anticancer agent is its ability to inhibit the uncontrolled proliferation of cancer cells. Quinoline-based compounds have been shown to interfere with signaling pathways that are essential for tumor growth. nih.gov For example, a series of 6,7-dimethoxy-4-anilinoquinolines were identified as potent inhibitors of the c-Met receptor tyrosine kinase. nih.gov The HGF/c-Met signaling pathway is crucial for cell proliferation, survival, and migration, and its abnormal activation is a known driver of tumorigenesis. nih.gov By blocking this pathway, these quinoline derivatives effectively suppress the proliferation of cancer cells, as demonstrated in A549 (human lung cancer), MCF-7 (human breast cancer), and MKN-45 (human gastric cancer) cell lines. nih.gov The most potent of these compounds exhibited IC50 values in the low micromolar range, comparable to the established drug cabozantinib. nih.gov

Modulation of Cell Growth and Apoptosis Signaling Pathways

The induction of apoptosis, or programmed cell death, is a key mechanism for many anti-cancer agents. While various quinoline derivatives have been shown to modulate apoptotic pathways, specific research detailing the direct effects of this compound on cell growth and apoptosis signaling is not extensively available in the current body of scientific literature. Broader studies on related quinoline compounds indicate that this class of molecules can trigger apoptosis through mechanisms such as the induction of endoplasmic reticulum stress and the inhibition of critical cell survival pathways like the Akt/mTOR signaling cascade. However, dedicated studies to elucidate whether this compound elicits similar effects are yet to be reported.

DNA Binding and Interaction Studies

The interaction of small molecules with DNA can lead to the disruption of cellular processes and is a common mechanism of action for certain therapeutic drugs. The binding of compounds to DNA can occur through intercalation, groove binding, or electrostatic interactions. Studies on derivatives of the closely related 8-hydroxyquinoline (B1678124) have demonstrated their ability to bind to DNA, with metal complexes of these derivatives showing enhanced interaction. These interactions are often studied using techniques like UV spectroscopic studies and gel electrophoresis. While these findings suggest that the quinoline scaffold is capable of DNA interaction, specific studies characterizing the binding of this compound to DNA are not readily found in published research. Therefore, its specific mode and affinity of DNA binding remain an area for future investigation.

Antimalarial Investigations

Malaria remains a significant global health challenge, and the quinoline class of compounds, which includes the well-known antimalarial drug chloroquine (B1663885), has been central to treatment strategies. Research into new quinoline-based antimalarials continues to be an active area of investigation.

Activity against Plasmodium falciparum

While direct in vitro activity data for this compound against Plasmodium falciparum is not specified in the reviewed literature, studies on closely related analogs provide evidence of antimalarial activity. For instance, a synthesized analog, 8-[(1-Ethyl-4-aminobutyl)amino]-6-methoxy-4-methylquinoline, demonstrated notable activity against Plasmodium berghei in mice. nih.gov In these studies, the compound was able to cure all infected animals at a dose of 320 mg/kg and showed no toxicity at 640 mg/kg. nih.gov Furthermore, this analog displayed significant causal prophylactic activity against Plasmodium cynomolgi in rhesus monkeys at low dosages. nih.gov P. berghei and P. cynomolgi are commonly used as models in antimalarial research and suggest that compounds with a 6-methoxy-4-methylquinoline (B1630382) core have the potential for potent antimalarial effects.

Table 1: Antimalarial Activity of a 6-Methoxy-4-methylquinoline Analog

| Compound | Parasite Species | Host | Activity |

|---|---|---|---|

| 8-[(1-Ethyl-4-aminobutyl)amino]-6-methoxy-4-methylquinoline | Plasmodium berghei | Mice | Active at 20 mg/kg, Cured at 320 mg/kg |

| 8-[(1-Ethyl-4-aminobutyl)amino]-6-methoxy-4-methylquinoline | Plasmodium cynomolgi | Rhesus Monkeys | Outstanding causal prophylactic activity |

Data sourced from a study on primaquine (B1584692) analogs. nih.gov

Other Pharmacological Activities

The versatility of the quinoline scaffold has led to its investigation in a variety of therapeutic areas beyond its use as an antimalarial agent.

Antiviral Activity

Various derivatives of quinoline and the related quinazoline have been explored for their potential as antiviral agents. Research has shown that certain quinoline analogs can exhibit activity against viruses such as the enterovirus D68. nih.gov The mechanism of action for some of these compounds involves binding to the viral capsid protein, which inhibits viral replication. nih.gov However, specific studies reporting the antiviral activity of this compound against any particular virus are not available in the current scientific literature. The antiviral potential of this specific compound remains to be determined.

Anti-inflammatory Properties

The quinoline nucleus is a common feature in compounds investigated for anti-inflammatory activity. Research into related structures suggests that derivatives of quinoline can modulate signaling pathways critically involved in the inflammatory response. researchgate.net The anti-inflammatory potential of compounds like this compound is often explored through their ability to inhibit key enzymes and signaling proteins in inflammatory cascades, such as the nuclear factor kappa-B (NF-κB) and cyclooxygenase-2 (COX-2) pathways. biointerfaceresearch.com

Phenanthrene polyphenols, which share structural similarities with certain aspects of substituted quinolines, have been shown to inhibit COX-2, with their efficacy linked to the arrangement of hydroxyl and methoxy groups. biointerfaceresearch.com For instance, studies on purine-2,6-dione (B11924001) derivatives have revealed that their anti-inflammatory effect may stem from their capacity to lower the levels of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. nih.gov These findings suggest that this compound could potentially exert anti-inflammatory effects by modulating similar targets, making it a valuable candidate for screening and development in this therapeutic area.

Antiepileptic Potential

Epilepsy is a chronic neurological disorder for which new therapeutic options are continually sought. The quinoline framework is a key component in the design of novel anticonvulsant agents. researchgate.netnih.gov Numerous studies have demonstrated the antiepileptic potential of quinoline derivatives, which are often evaluated in preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ)-induced seizure tests. nih.govresearchgate.net

Significantly, research on a closely related compound, 6,8-dimethoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline, has shown anticonvulsant effects in a pentylenetetrazole (PTZ)-induced seizure model in mice. georgiasouthern.edu This particular study highlighted that the compound could delay the onset of the first twitch and reduce mortality compared to the control group. georgiasouthern.edu Other research has identified that quinoline-derived α-trifluoromethyl alcohols can act as antiepileptic agents by blocking sodium channels. mdpi.com The structural features of this compound, particularly the methoxy substitutions, make it a promising scaffold for the development of new antiepileptic drugs, potentially acting through mechanisms like modulation of GABAA receptors or inhibition of voltage-gated sodium channels. mdpi.comcitedrive.com

Anti-Alzheimer's Disease Research (e.g., Acetylcholinesterase inhibition)

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function. nih.gov One of the primary therapeutic strategies for managing AD symptoms involves the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). mdpi.com By inhibiting AChE, the levels and duration of action of acetylcholine in the brain are increased, which can lead to modest improvements in cognitive symptoms. nih.govmdpi.com

The quinoline moiety is a well-established scaffold for the design of AChE inhibitors. The development of new medications for various diseases often explores compounds with unique chemical structures that may interact favorably with biological targets. nih.gov Given the history of the quinoline core in this field, this compound represents an interesting structural template for the synthesis and evaluation of new potential AChE inhibitors for Alzheimer's disease research.

Corticotropin-Releasing Factor-1 Receptor Antagonism

Corticotropin-releasing factor (CRF) is a neuropeptide that plays a central role in orchestrating the body's response to stress via the hypothalamic-pituitary-adrenal (HPA) axis. Over-activation of the CRF system, particularly through its interaction with the corticotropin-releasing factor-1 (CRF1) receptor, is implicated in the pathophysiology of various stress-related disorders, including anxiety and depression. Consequently, CRF1 receptor antagonists are being actively investigated as a novel class of pharmacotherapies for these conditions. georgiasouthern.edu

The development of small-molecule CRF1 receptor antagonists is a key focus in modern medicinal chemistry. Hundreds of non-peptide small-molecule antagonists have been developed, many showing promise in animal models of stress-related disorders. The search for novel chemical scaffolds that can effectively block this receptor is ongoing. The structural characteristics of this compound make it a plausible candidate for use as a foundational structure in the design of new CRF1 receptor antagonists.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For quinoline derivatives like this compound, SAR analyses are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Influence of Substituent Nature and Position on Biological Activity

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. mdpi.com The methoxy groups at the C6 and C8 positions and the methyl group at the C4 position of this compound are key determinants of its physicochemical properties and, therefore, its potential biological effects.

Studies on various quinoline-based compounds have shown that substitutions can significantly affect properties like lipophilicity, which in turn influences cell permeability and target engagement. citedrive.com The electronic properties of substituents, such as the electron-donating nature of methoxy groups, also play a vital role. researchgate.net For example, in research on other heterocyclic compounds, the presence and specific location of hydroxyl or methoxy groups have been directly correlated with changes in bioactivity. The specific substitution pattern of this compound creates a distinct electronic and steric environment that dictates its interaction with biological macromolecules, and slight modifications to this pattern could lead to significant changes in its therapeutic profile.

Molecular Docking and in silico Studies in SAR Elucidation

In modern drug discovery, in silico methods such as molecular docking are indispensable tools for elucidating SAR. These computational techniques are used to predict the binding orientation and affinity of a small molecule, such as this compound, to the active site of a target protein. biointerfaceresearch.com

Molecular docking studies can provide a rational basis for the observed biological activities of a compound and guide the design of more potent analogs. For instance, docking simulations can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand and the amino acid residues of the target protein. biointerfaceresearch.com In the context of this compound, docking studies could be employed to model its binding to targets like acetylcholinesterase, the CRF1 receptor, or voltage-gated sodium channels. By visualizing these interactions, researchers can understand why the specific arrangement of methoxy and methyl groups is important and how modifying the structure might enhance binding affinity and selectivity, thereby accelerating the development of new therapeutic agents.

Data Tables

Table 1: Investigated Therapeutic Potential of the Quinoline Scaffold

| Therapeutic Area | Potential Mechanism/Target | Key Findings from Research on Related Compounds |

|---|---|---|

| Anti-inflammatory | Modulation of NF-κB/COX-2 pathways; Inhibition of TNF-α. biointerfaceresearch.comnih.gov | Derivatives can modulate key inflammatory signaling pathways. The position of methoxy groups can be crucial for activity. biointerfaceresearch.com |

| Antiepileptic | Blockade of voltage-gated sodium channels; Modulation of GABAA receptors. mdpi.comcitedrive.com | Closely related structures show anticonvulsant activity in preclinical models (e.g., PTZ-induced seizures). georgiasouthern.edu |

| Anti-Alzheimer's Disease | Inhibition of Acetylcholinesterase (AChE). mdpi.com | The quinoline scaffold is a well-established basis for designing AChE inhibitors to increase acetylcholine levels in the brain. nih.govmdpi.com |

| Stress-Related Disorders | Antagonism of the Corticotropin-Releasing Factor-1 (CRF1) Receptor. | Blocking the CRF1 receptor is a validated strategy for developing treatments for anxiety and depression. |

Advanced Spectroscopic and Computational Characterization of 6,8 Dimethoxy 4 Methylquinoline and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of compounds. By analyzing the interaction of molecules with electromagnetic radiation, researchers can deduce the connectivity of atoms, the types of functional groups present, and other crucial structural details.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, DEPT-135)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) reveals the chemical environment of each hydrogen atom in a molecule. In the case of quinoline (B57606) derivatives, the chemical shifts and coupling patterns of the protons on the aromatic rings and substituent groups are characteristic. For instance, in a related compound, 5,6-dimethoxy-4-methylquinolin-8-amine (B187987), the methoxy (B1213986) groups (OCH₃) appear as a singlet at approximately 3.85 ppm, and the methyl group (CH₃) resonates as a singlet around 2.45 ppm. The aromatic protons exhibit more complex splitting patterns in the downfield region of the spectrum.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule. Quaternary carbons, methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons all appear at distinct chemical shifts. For quinoline derivatives, the carbon atoms of the heterocyclic and benzene (B151609) rings typically resonate between 100 and 160 ppm. np-mrd.orgmdpi.comresearchgate.net The methoxy and methyl substituent carbons appear in the upfield region of the spectrum.

DEPT-135 Spectroscopy

Distortionless Enhancement by Polarization Transfer (DEPT) is an NMR experiment that helps to distinguish between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. libretexts.orgpressbooks.pub Quaternary carbons are not observed in DEPT spectra. This technique is invaluable for assigning the signals in a ¹³C NMR spectrum, as it simplifies the interpretation by separating the carbon signals based on the number of attached protons. researchgate.netresearchgate.net For example, in the analysis of a complex quinoline derivative, DEPT-135 was used to confirm the presence of quaternary carbons by noting their absence in the spectrum, while identifying the CH and CH₂ groups by the phase of their signals. mdpi.com

| ¹H NMR Data for a Quinoline Derivative | |

| Functional Group | Chemical Shift (δ, ppm) |

| OCH₃ | ~3.85 (s) |

| CH₃ | ~2.45 (s) |

| Aromatic-H | Downfield region |

| NH₂ | ~6.70 (s) |

| ¹³C NMR Data for a Quinoline Derivative | |

| Carbon Type | Chemical Shift (δ, ppm) |

| Aromatic C, C-N, C-O | 100 - 160 |

| OCH₃ | ~55-60 |

| CH₃ | ~18-25 |

Mass Spectrometry (MS, HRMS, ESI-MS, GC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. rsc.org For example, the high-resolution mass spectrum of 5,6-dimethoxy-4-methylquinolin-8-amine showed an [M+H]⁺ ion at m/z 219.1132, which corresponds to the calculated value of 219.1134 for the molecular formula C₁₂H₁₅N₂O₂⁺, thus confirming its composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and large molecules. mdpi.com It often produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for determining the molecular weight of the parent compound. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.govnih.gov This technique is suitable for volatile and thermally stable compounds. avantorsciences.com The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component, allowing for their identification. nih.govnih.gov The fragmentation patterns observed in GC-MS can be used to elucidate the structure of the molecule. researchgate.netmcmaster.ca

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. rsc.org Different functional groups absorb at characteristic frequencies, making IR spectroscopy a valuable tool for identifying the functional groups present in a molecule. For quinoline derivatives, characteristic IR absorption bands would include C-H stretching vibrations of the aromatic rings and the methyl group, C=C and C=N stretching vibrations of the quinoline ring system, and C-O stretching vibrations of the methoxy groups. mdpi.com

| Characteristic IR Absorption Bands for Quinoline Derivatives | |

| Functional Group | Wavenumber (cm⁻¹) |

| C-H (aromatic) | ~3000-3100 |

| C-H (aliphatic) | ~2850-3000 |

| C=C, C=N | ~1500-1650 |

| C-O (methoxy) | ~1000-1300 |

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. mdpi.com This absorption corresponds to electronic transitions between different energy levels. researchgate.net The UV-Vis spectrum of a quinoline derivative typically shows absorption bands in the ultraviolet region, which are characteristic of the π-electron system of the aromatic rings. researchgate.net The positions and intensities of these bands can be influenced by the substituents on the quinoline ring.

| Typical UV-Vis Absorption Maxima for Quinoline Derivatives | |

| Transition | Wavelength (λmax, nm) |

| π → π* | ~250-350 |

Computational Chemistry and Molecular Modeling

Computational chemistry provides theoretical insights into the electronic structure and properties of molecules, complementing experimental data.

Density Functional Theory (DFT) Calculations for Molecular Orbitals

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can be used to predict a wide range of molecular properties, including molecular orbital energies and shapes. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions and electronic transitions. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that relates to the chemical reactivity and kinetic stability of a molecule. DFT calculations have been employed to study the electronic properties of quinoline derivatives, providing insights into their reactivity and spectroscopic behavior. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique fundamental to structure-based drug design, predicting the preferred orientation of a ligand when bound to the active site of a target macromolecule, such as a protein or enzyme. This method estimates the binding affinity and analyzes the intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

While specific molecular docking studies focusing exclusively on 6,8-Dimethoxy-4-methylquinoline are not extensively detailed in publicly available literature, research on analogous quinoline and quinazolinone derivatives provides significant insight into the potential applications of this technique. These studies demonstrate the utility of docking in identifying potential biological targets and elucidating binding mechanisms. For instance, various quinoline derivatives have been investigated as inhibitors for a range of enzymes implicated in diseases like cancer and bacterial infections.

Docking studies on novel quinazolinone Schiff base derivatives against the bacterial enzyme DNA gyrase have revealed binding scores ranging from -5.96 to -8.58 kcal/mol. The most potent compound in that series formed key interactions within the chlorobiocin binding site of the enzyme. Similarly, in the context of anticancer research, 6-bromoquinazoline (B49647) derivatives were docked against the Epidermal Growth Factor Receptor (EGFR). The binding energies calculated for the most promising compounds were -6.7 and -5.3 kcal/mol, with analyses highlighting crucial hydrogen bond interactions with key residues in the EGFR active site.

These examples underscore a clear methodological path for characterizing this compound. By employing molecular docking, researchers could screen this compound against a panel of known oncogenic proteins or microbial enzymes to predict its binding affinity and interaction patterns. Such in silico assessments are a critical first step in identifying its potential as a therapeutic agent and guiding further experimental validation.

Table 1: Representative Molecular Docking Studies of Quinoline-Based Scaffolds This table illustrates typical findings from molecular docking studies on compounds structurally related to this compound.

| Compound Class | Target Enzyme | Binding Affinity Range (kcal/mol) | Key Findings |

|---|---|---|---|

| Quinazolinone Schiff Bases | DNA Gyrase | -5.96 to -8.58 | Identified key structural points for future optimization as DNA gyrase inhibitors. |

| 6-Bromoquinazoline Derivatives | EGFR | -5.3 to -6.7 | Compounds established hydrogen bonds and other interactions with key residues. |

| Quinoline Derivatives | SARS-CoV-2 Mpro | Not specified | Compounds showed interactions with conserved amino acids like His41 and Glu166. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful computational lens to observe the physical movements of atoms and molecules over time, providing a dynamic view of ligand-receptor interactions that complements the static picture from molecular docking. An MD simulation can assess the conformational stability of a docked complex, refine its binding pose, and provide a more accurate estimation of binding free energies.

For quinoline-based compounds, MD simulations have been instrumental in validating and understanding their inhibitory potential. In studies of quinoline derivatives designed as protease inhibitors for SARS-CoV-2, MD simulations were performed to confirm the stability of the ligand-protein complexes predicted by docking. The analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation time (e.g., 100 ns) helps to determine if the ligand remains stably bound within the active site or if the complex is unstable.

Another study evaluated quinoline derivatives as potential inhibitors of acetylcholinesterase for Alzheimer's disease. MD simulations were conducted for the most promising docked compounds to observe their dynamic behavior and calculate binding free energies using the Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) method, which confirmed a candidate with strong potential.

Prediction of Physicochemical Properties (e.g., ADMET, Drug-likeness)

Before significant resources are invested in synthesizing and testing a potential drug candidate, its physicochemical properties and pharmacokinetic profile are predicted using computational models. This process, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and drug-likeness screening, helps to identify compounds with a higher probability of success in clinical trials. Online tools such as SwissADME and pkCSM are commonly used for these predictions.

Drug-likeness is often evaluated using established guidelines like Lipinski's Rule of Five. These rules suggest that a compound is more likely to be orally bioavailable if it meets certain criteria, such as having a molecular weight under 500 Da, a logP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors.

For this compound, various physicochemical properties can be predicted. Based on its known chemical structure, computational tools can estimate its lipophilicity, water solubility, and potential to be absorbed by the human intestine or to cross the blood-brain barrier. Toxicity predictions can flag potential issues such as AMES toxicity (mutagenicity) or inhibition of the hERG channel, which can be associated with cardiac side effects.

Table 2: Predicted Physicochemical and Pharmacokinetic Properties of this compound Data is derived from publicly available prediction models and databases. These values are theoretical and require experimental verification.

| Property | Predicted Value/Parameter | Significance |

|---|---|---|

| Molecular Formula | C₁₂H₁₃NO₂ | Defines the elemental composition. |

| Molecular Weight | 203.24 g/mol | Satisfies Lipinski's rule (<500), indicating good size for a drug candidate. |

| XlogP (predicted) | 2.5 | Measures lipophilicity. A value under 5 is favorable under Lipinski's rules. |

| Hydrogen Bond Donors | 0 | Satisfies Lipinski's rule (<5). |

| Hydrogen Bond Acceptors | 3 | Satisfies Lipinski's rule (<10). |

| Molar Refractivity | 60.0 ± 0.3 cm³ | Relates to molecular polarizability and volume. |

| Topological Polar Surface Area (TPSA) | 30.6 Ų | Predicts cell permeability; lower values are associated with better membrane penetration. |

| Water Solubility | Predicted to be soluble to moderately soluble | Affects absorption and distribution in the body. |

| GI Absorption | Predicted to be high | Suggests good potential for oral bioavailability. |

Computational Thermochemical Studies

Computational thermochemistry utilizes theoretical methods, most notably Density Functional Theory (DFT), to calculate the thermodynamic properties of molecules. These studies are crucial for understanding the intrinsic stability, reactivity, and energetics of a compound. Key parameters calculated include the enthalpy of formation, entropy, Gibbs free energy, and bond dissociation energies (BDE).

For quinoline and its derivatives, DFT has been used to investigate their stability and reactivity. For instance, calculating the BDE for specific bonds within a molecule can help predict its sensitivity towards autoxidation or hydrolysis. The enthalpy of formation provides a measure of the molecule's energetic stability relative to its constituent elements.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 6-Bromoquinazoline |

| Chlorobiocin |

| Cisplatin |

| Doxorubicin |

| Erlotinib |

Role in Material Science and Environmental Applications

Fluorescent Probes and Sensors Development

6,8-Dimethoxy-4-methylquinoline's notable fluorescence makes it a significant compound in the creation of fluorescent probes and sensors. chemimpex.com These tools are crucial for visualizing cellular processes and structures with a high degree of specificity in biological imaging. chemimpex.com The development of such probes is an active area of research, with the quinoline (B57606) scaffold being a common component in fluorescent dyes. While specific research on this compound as a fluorescent probe is ongoing, the broader class of quinoline derivatives is well-established in this field. These probes are designed to change their fluorescent properties in response to specific targets, chemical reactions, or environmental changes.

Table 1: Applications of Quinoline-Based Fluorescent Probes

| Application Area | Description |

|---|---|

| Biological Imaging | Visualization of cellular components and processes. chemimpex.com |

| Ion Sensing | Detection of specific metal ions in biological and environmental samples. |

| pH Monitoring | Measurement of pH changes within cells and microenvironments. |

Organic Electronics (e.g., OLEDs, Organic Semiconductors)

In the realm of organic electronics, this compound is investigated for its potential in developing advanced materials like organic semiconductors. chemimpex.com These materials are fundamental to the advancement of electronics and optoelectronics. chemimpex.com The electronic properties of this compound may enhance the performance of organic light-emitting diodes (OLEDs) and other optoelectronic devices. chemimpex.com The stability and ease of synthesis of this compound facilitate its integration into complex chemical processes for developing these advanced materials. chemimpex.com

Table 2: Potential Roles of this compound in Organic Electronics

| Technology | Potential Application |

|---|---|

| Organic Light-Emitting Diodes (OLEDs) | As a component in the emissive or charge-transport layers to improve efficiency and stability. chemimpex.com |

| Organic Semiconductors | Utilized in the fabrication of transistors and integrated circuits for flexible electronics. chemimpex.com |

Environmental Monitoring Applications

The properties of this compound also lend themselves to environmental monitoring. chemimpex.com It can be utilized in the assessment of environmental pollutants, offering insights into contamination levels. chemimpex.com This capability is valuable for industries needing to comply with environmental regulations. chemimpex.com The development of sensors based on this compound could lead to more efficient and specific methods for detecting a range of environmental contaminants.

Table 3: Potential Environmental Monitoring Applications

| Monitoring Area | Specific Application |

|---|---|

| Water Quality | Detection of heavy metal ions or organic pollutants in water sources. |

| Soil Analysis | Assessment of soil contamination from industrial or agricultural activities. |

Future Research Directions and Translational Perspectives

Development of Novel Therapeutic Agents based on the Quinoline (B57606) Scaffold

The quinoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with diverse therapeutic applications, including antimalarial, antibacterial, anticancer, and antiviral agents. nih.govmdpi.comnih.govorientjchem.org The continued exploration of quinoline derivatives holds significant promise for addressing unmet medical needs.

Current research efforts are focused on several key areas:

Antiparasitic Agents: There is a pressing need for new treatments for neglected tropical diseases like leishmaniasis, as current therapies are hampered by limitations such as side effects and increasing parasite resistance. nih.govmdpi.com The quinoline scaffold is a promising starting point for the development of novel antileishmanial drugs. nih.govmdpi.com Similarly, new quinoline derivatives have shown potential against Toxoplasma gondii, the parasite responsible for toxoplasmosis, with some compounds demonstrating superior activity to existing drugs. nih.gov Several novel quinoline derivatives have also shown broad-spectrum antiprotozoal activities against parasites that cause sleeping sickness, Chagas disease, and leishmaniasis. nih.gov

Anticancer Therapies: Quinoline derivatives are being investigated for their potential in oncology. orientjchem.org For instance, novel quinoline-based selective estrogen receptor degraders (SERDs) are being developed for the treatment of ER-positive breast cancer, showing enhanced antiproliferative activity. nih.gov Researchers are also designing multi-target quinoline hybrids that can act as both anti-proliferative and antimicrobial agents. rsc.org

Antiviral and Antibacterial Agents: The emergence of drug-resistant viral and bacterial strains necessitates the development of new antimicrobial drugs. nih.govnih.gov Quinoline derivatives have shown a wide spectrum of antiviral efficacy and are being explored as potential inhibitors of various viruses. nih.govnih.gov In the antibacterial realm, research is focused on developing broad-spectrum agents effective against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. mdpi.com Some quinoline derivatives have been found to inhibit bacterial DNA gyrase, a crucial enzyme for bacterial survival. rsc.org

The following table summarizes some of the recent research on the development of novel therapeutic agents based on the quinoline scaffold:

| Therapeutic Area | Target | Key Findings |

| Antiparasitic | Leishmaniasis, Toxoplasmosis, Trypanosomiasis | Quinoline derivatives show significant potential for developing new antileishmanial and anti-Toxoplasma agents. nih.govmdpi.comnih.gov Some compounds exhibit submicromolar activity against various trypanosomatid protozoan parasites. nih.gov |

| Anticancer | ER-positive breast cancer, various cancer cell lines | Novel quinoline-based SERDs demonstrate remarkable inhibition of cancer cell growth, both alone and in combination with other drugs. nih.gov Multi-target quinoline hybrids are being designed to inhibit key proteins involved in cancer cell proliferation. rsc.org |

| Antiviral | Various viruses, including Zika virus | Quinoline derivatives have shown a broad spectrum of antiviral activity. nih.govnih.gov |

| Antibacterial | Gram-positive and Gram-negative bacteria | New quinoline derivatives have been synthesized that exhibit potent, broad-spectrum antibacterial activity, even against resistant strains. mdpi.com Some derivatives target bacterial DNA gyrase. rsc.org |

Optimization of Synthetic Protocols for Enhanced Efficiency and Cost-Effectiveness

The widespread utility of quinoline derivatives necessitates the development of efficient, cost-effective, and environmentally friendly synthetic methods. nih.govasianpubs.org Traditional methods for synthesizing quinolines often involve harsh reaction conditions and the use of expensive or hazardous reagents. nih.govasianpubs.org

Recent advancements in synthetic organic chemistry are addressing these challenges:

Green Chemistry Approaches: Researchers are developing "greener" protocols for quinoline synthesis that utilize recyclable catalysts and milder reaction conditions. asianpubs.org These methods aim to reduce waste, improve energy efficiency, and use less toxic substances. asianpubs.org

Novel Catalytic Systems: The use of polymer-supported sulfonic acid and other novel catalysts has been shown to facilitate the efficient synthesis of quinoline derivatives with high yields. asianpubs.org

Electrosynthesis: Organic electrosynthesis is emerging as a sustainable alternative to traditional methods. nih.gov This technique uses electricity to drive chemical reactions, often eliminating the need for expensive metal catalysts and harsh chemical oxidants. nih.govacs.org An electrocatalytic cycloaddition approach has been developed for the construction of fused quinoline frameworks, demonstrating good functional group tolerance and scalability. nih.gov

These optimized protocols are not only economically and environmentally advantageous but also enable the synthesis of a wider range of complex quinoline derivatives for biological evaluation. asianpubs.orgnih.gov

Exploration of Broad-Spectrum Activity and Resistance Mechanisms

A key advantage of the quinoline scaffold is its ability to exhibit a broad spectrum of biological activity. nih.gov Many quinoline derivatives have demonstrated efficacy against a range of pathogens, including bacteria, parasites, and viruses. nih.govnih.govmdpi.com

Future research will continue to explore the broad-spectrum potential of novel quinoline compounds. This includes:

Screening against Diverse Panels of Pathogens: Newly synthesized quinoline derivatives will be tested against a wide array of microorganisms and cancer cell lines to identify compounds with broad therapeutic potential.

Understanding Mechanisms of Action: Elucidating the precise molecular targets and mechanisms of action of these compounds is crucial. For example, some antibacterial quinolones are known to inhibit DNA gyrase and topoisomerase IV, essential bacterial enzymes. wikipedia.org Other derivatives have been shown to have a dual-target mechanism, which could contribute to their broad-spectrum activity. mdpi.com

Investigating Resistance Mechanisms: As with any antimicrobial agent, the development of resistance is a significant concern. mdpi.com Understanding how pathogens develop resistance to quinoline-based drugs is essential for designing new compounds that can overcome these mechanisms and for developing strategies to prolong the effectiveness of existing drugs. Resistance can occur through mutations in the drug's target enzymes or through other mechanisms. wikipedia.org

Clinical Translation Potential of Quinoline Derivatives

The ultimate goal of medicinal chemistry research is to translate promising laboratory findings into effective clinical therapies. orientjchem.orgmdpi.com The quinoline scaffold has already given rise to numerous clinically successful drugs. mdpi.comnih.gov

The translational potential of new quinoline derivatives will depend on several factors:

Pharmacokinetic and Pharmacodynamic Properties: In addition to potent biological activity, drug candidates must possess favorable pharmacokinetic profiles (absorption, distribution, metabolism, and excretion) to be effective in vivo.

Preclinical and Clinical Trials: Promising compounds will need to undergo rigorous preclinical testing in animal models to assess their efficacy and safety before moving into human clinical trials.

Drug Repositioning: Investigating existing quinoline-based drugs for new therapeutic applications is a promising strategy. For example, the antimalarial drug chloroquine (B1663885) has been studied for its potential anticancer and anti-Toxoplasma properties. nih.gov

The continued development and investigation of quinoline derivatives, from the design of novel molecules to their evaluation in clinical settings, holds immense potential for addressing a wide range of diseases and improving human health. orientjchem.orgmdpi.com

Q & A

Q. What are the optimized synthetic routes for 6,8-dimethoxy-4-methylquinoline, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclization of substituted anilines with ketones or aldehydes. For example, POCl3-mediated chlorination of hydroxyl precursors (as in 4-chloro-6,7-dimethoxyquinoline synthesis) can be adapted, with yields maximized at 140°C in refluxing POCl3 . Column chromatography (petroleum ether:EtOAc = 8:1) is effective for purification, achieving >99% purity via HPLC . Solvent choice (e.g., DMSO or methanol) and bases (K2CO3) are critical for ether bond formation in related quinoline derivatives . Table 1 : Comparison of Synthetic Routes

| Precursor | Reagents | Temp (°C) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| Hydroxyl-naphthalenol | POCl3 | 140 | 70 | >99 | |

| Enaminone derivatives | Polyphosphoric acid | 140 | 60–70 | 95 |

Q. How is this compound characterized structurally, and what spectroscopic data are critical?

- Methodological Answer : 1H NMR (DMSO-d6) typically shows methoxy singlets at δ 3.8–4.0 ppm and aromatic protons between δ 7.3–8.6 ppm. X-ray crystallography confirms planarity deviations (<0.1 Å) in methoxy groups, with intramolecular H-bonding (e.g., C–H⋯Cl interactions) stabilizing the structure . Mass spectrometry (ESI) often displays [M+1]+ peaks at m/z 224–230 .

Q. What are the primary biological applications of this compound in current research?

- Methodological Answer : Quinoline derivatives are studied as enzyme inhibitors (e.g., kinase or topoisomerase targets) due to their planar aromatic structure. For example, 6,7-dimethoxyquinolines exhibit binding affinity to enzyme active sites via methoxy and quinoline ring interactions . Biological assays (e.g., MIC tests for antimicrobial activity) require derivatives with modified substituents to enhance solubility and target specificity .

Advanced Research Questions

Q. How can computational modeling resolve contradictory data on the biological activity of this compound derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations can validate hypothesized binding modes. For instance, methoxy groups in 6,7-dimethoxyquinolines enhance π-π stacking with tyrosine residues in kinase targets, explaining potency variations across derivatives . Contradictory IC50 values in enzyme assays may arise from crystallographic vs. solution-phase conformational differences, requiring free-energy perturbation (FEP) calculations to reconcile .

Q. What green chemistry approaches improve the sustainability of synthesizing this compound?

- Methodological Answer : Microwave-assisted synthesis reduces reaction times (e.g., 15 min vs. 6 hours for cyclization steps) . Solvent-free conditions or ionic liquids (e.g., [BMIM][BF4]) minimize waste. Transition-metal catalysis (e.g., Pd/C for dechlorination) enhances atom economy, though substrate scope must be validated via DOE (Design of Experiments) .

Q. How do substituent modifications (e.g., halogenation) alter the photophysical properties of this compound?

- Methodological Answer : Introducing halogens (Cl, Br) at the 4-position increases molar absorptivity (ε > 10,000 M⁻¹cm⁻¹) due to enhanced charge-transfer transitions. Time-resolved fluorescence spectroscopy reveals triplet-state lifetimes >100 ns in brominated derivatives, making them candidates for OLEDs. Comparative UV-Vis studies (DMF, λmax 320–350 nm) quantify substituent effects .

Data Contradictions and Resolution Strategies

Q. Why do some studies report low cytotoxicity for this compound derivatives, while others show potent activity?

- Methodological Answer : Discrepancies arise from cell-line specificity (e.g., HeLa vs. MCF-7) and assay conditions (serum concentration, incubation time). Meta-analysis of SAR (Structure-Activity Relationship) data reveals that 4-methyl substitution reduces off-target effects compared to 4-chloro analogs . Validate via orthogonal assays (e.g., apoptosis markers vs. ATP-based viability) .

Methodological Recommendations

- Synthetic Optimization : Use response surface methodology (RSM) to optimize temperature, solvent, and catalyst ratios .

- Biological Testing : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate hits in 3D tumor spheroid models .

- Computational Validation : Cross-validate docking results with cryo-EM or NMR titration data to confirm binding poses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.